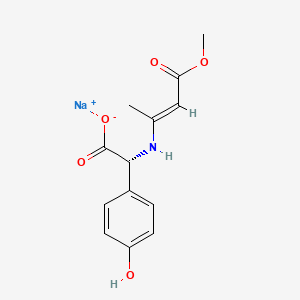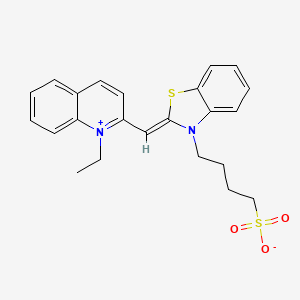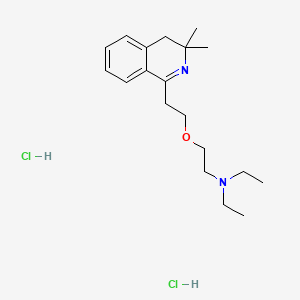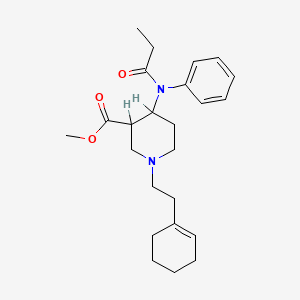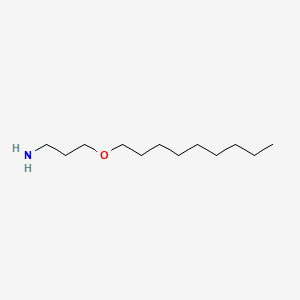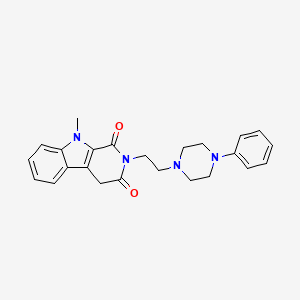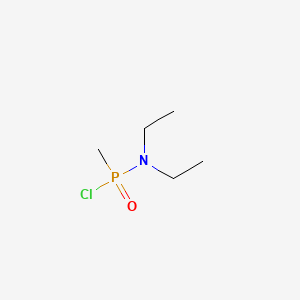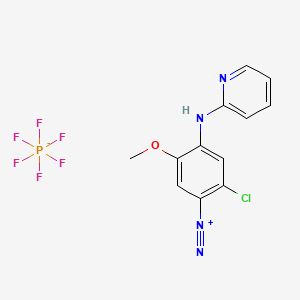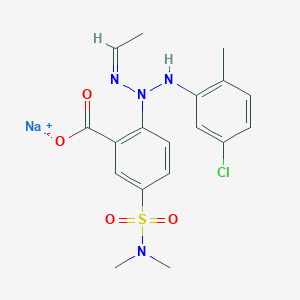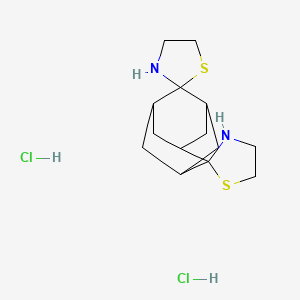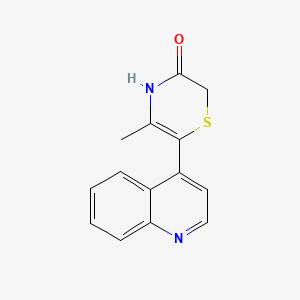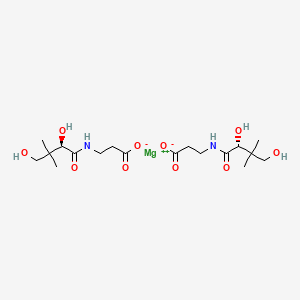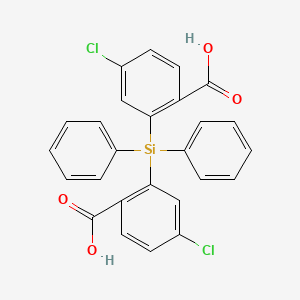
Benzoic acid, 4-chloro-, diphenylsilylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-, diphenylsilylene ester: is an organic compound that belongs to the class of silyl esters It is derived from benzoic acid, which is substituted with a chlorine atom at the para position and esterified with diphenylsilylene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-chloro-, diphenylsilylene ester typically involves the esterification of 4-chlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction can be represented as follows:
4-Chlorobenzoic acid+Diphenylsilylene→Benzoic acid, 4-chloro-, diphenylsilylene ester+Water
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The chlorine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, benzoic acid, 4-chloro-, diphenylsilylene ester can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which benzoic acid, 4-chloro-, diphenylsilylene ester exerts its effects is primarily through its chemical reactivity. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ester group may be targeted by oxidizing agents, leading to the formation of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-chloro-: This compound is similar in structure but lacks the diphenylsilylene ester group.
Diphenylsilylene esters: These compounds share the diphenylsilylene ester group but may have different substituents on the aromatic ring.
Uniqueness: Benzoic acid, 4-chloro-, diphenylsilylene ester is unique due to the presence of both the 4-chloro substituent and the diphenylsilylene ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
129472-15-7 |
|---|---|
Molekularformel |
C26H18Cl2O4Si |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
2-[(2-carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C26H18Cl2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
GBQTWAWVQUDERK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)C(=O)O)C4=C(C=CC(=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


